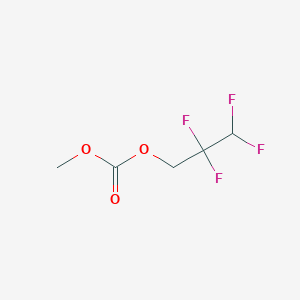

Methyl-2,2,3,3-Tetrafluorpropylcarbonat

Übersicht

Beschreibung

Methyl 2,2,3,3-tetrafluoropropyl carbonate is an organic compound with the molecular formula C₅H₆F₄O₃. It is a carbonate ester derived from 2,2,3,3-tetrafluoropropanol and methyl carbonate. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and resistance to chemical reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

M-TFPC has the molecular formula and a molecular weight of approximately 190.094 g/mol. The fluorine substituents contribute to its low polarity and high thermal stability, making it an excellent candidate for use in high-performance applications.

Electrolyte Solvent in Lithium-Ion Batteries

One of the primary applications of M-TFPC is as an electrolyte solvent in lithium-ion batteries (LIBs). Its fluorinated nature enhances the electrochemical stability of the electrolyte at high voltages, which is crucial for improving battery performance. Studies have shown that M-TFPC can be used effectively in formulations aimed at achieving higher energy densities and longer cycle life.

| Property | M-TFPC | Conventional Solvents |

|---|---|---|

| Thermal Stability | High | Moderate |

| Electrochemical Stability | Excellent | Variable |

| Voltage Tolerance | Up to 4.8 V | Typically up to 4.2 V |

Research indicates that incorporating M-TFPC into electrolyte formulations allows for improved cycling performance and reduced decomposition during operation at elevated voltages .

Specialty Solvent in Chemical Synthesis

M-TFPC serves as a specialty solvent in various chemical synthesis processes. Its ability to dissolve a wide range of organic compounds while maintaining stability under reaction conditions makes it valuable in pharmaceutical and agricultural chemistry. The compound can act as a starting material or intermediate in the synthesis of complex molecules, including dyes and agrochemicals .

Co-solvent for Enhanced Performance

In the development of advanced electrolytes for LIBs, M-TFPC is often used as a co-solvent alongside other solvents like fluoroethylene carbonate (FEC). This combination has been shown to stabilize the electrolyte interface and improve the overall electrochemical performance of the battery systems. For instance, research demonstrated that using M-TFPC as a co-solvent significantly enhanced the cycling stability of NCM811 electrodes in LIBs .

Applications in Flow Chemistry

M-TFPC's properties also make it suitable for flow chemistry applications. Its fast reaction kinetics and exothermic nature allow for efficient processing under continuous flow conditions. This characteristic is particularly advantageous for large-scale production processes where reaction efficiency is critical .

Case Study 1: Lithium-Ion Battery Performance

In a comparative study involving different electrolyte formulations, M-TFPC was tested against traditional carbonate solvents. The results indicated that batteries utilizing M-TFPC exhibited superior capacity retention and lower impedance over extended cycling periods, confirming its effectiveness as an electrolyte solvent .

Case Study 2: Synthesis of Fluorinated Compounds

A research project focused on synthesizing fluorinated organic compounds utilized M-TFPC as a solvent. The study highlighted its ability to facilitate reactions that would typically require harsher conditions or less desirable solvents, showcasing its versatility in synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol. The reaction is typically catalyzed by bases such as tetramethylammonium hydroxide or lithium alkoxides, which ensure high selectivity and conversion rates . The reaction mixture is then distilled to collect the desired product .

Industrial Production Methods: In industrial settings, the synthesis of methyl 2,2,3,3-tetrafluoropropyl carbonate involves the use of environmentally safe procedures that avoid hazardous chemicals like phosgene. Instead, dialkyl carbonates are used as starting materials, which react with 2,2,3,3-tetrafluoropropan-1-ol under controlled conditions to produce the desired carbonate ester .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of the alkoxy group in the carbonate ester with another alcohol, leading to the formation of different carbonate esters.

Common Reagents and Conditions:

Bases: Tetramethylammonium hydroxide, lithium alkoxides.

Acids: Sulfuric acid, hydrochloric acid for hydrolysis reactions.

Major Products Formed:

Transesterification: Formation of various alkyl 2,2,3,3-tetrafluoropropyl carbonates.

Hydrolysis: Production of 2,2,3,3-tetrafluoropropanol and carbon dioxide.

Wirkmechanismus

The mechanism of action of methyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with nucleophiles, leading to the formation of various products through nucleophilic substitution reactions. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles . This property is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2,2,3,3-tetrafluoropropyl carbonate

- Bis(2,2,3,3-tetrafluoropropyl) carbonate

Comparison: Methyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its methyl group, which imparts different physical and chemical properties compared to its ethyl and bis counterparts. The methyl derivative has a lower boiling point and different solubility characteristics, making it suitable for specific applications where these properties are advantageous .

Biologische Aktivität

Methyl 2,2,3,3-tetrafluoropropyl carbonate (C5H6F4O3) is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of four fluorine atoms and a carbonate functional group, which may contribute to its interactions with biological systems.

Chemical Structure and Properties

The chemical structure of methyl 2,2,3,3-tetrafluoropropyl carbonate can be represented as follows:

Key Properties

- Molecular Weight : 182.09 g/mol

- Melting Point : Data not extensively documented in available literature.

- Solubility : Soluble in organic solvents; limited data on aqueous solubility.

Methyl 2,2,3,3-tetrafluoropropyl carbonate is believed to interact with various biological molecules, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in metabolic pathways.

- Binding Affinity : Research indicates binding interactions with proteins, which could affect biological functions.

Case Studies and Research Findings

- Enzyme Interaction Study :

-

Toxicological Assessment :

- Toxicological evaluations revealed that the compound exhibits low acute toxicity in mammalian cell lines. However, chronic exposure studies are needed to fully assess its safety profile .

- Antimicrobial Activity :

Comparative Analysis

Research Applications

Methyl 2,2,3,3-tetrafluoropropyl carbonate is being explored for various applications in:

- Pharmaceutical Development : As a potential lead compound for designing new drugs targeting metabolic enzymes.

- Chemical Synthesis : Utilized as a reagent in organic synthesis due to its unique reactivity profile.

Future Directions

Ongoing research aims to:

- Investigate the long-term effects of exposure to methyl 2,2,3,3-tetrafluoropropyl carbonate.

- Explore its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation.

Eigenschaften

CAS-Nummer |

156783-98-1 |

|---|---|

Molekularformel |

C5H5F4O3- |

Molekulargewicht |

189.08 g/mol |

IUPAC-Name |

2,2,3,3-tetrafluorobutyl carbonate |

InChI |

InChI=1S/C5H6F4O3/c1-4(6,7)5(8,9)2-12-3(10)11/h2H2,1H3,(H,10,11)/p-1 |

InChI-Schlüssel |

JQRHMMZYONHHPQ-UHFFFAOYSA-M |

SMILES |

COC(=O)OCC(C(F)F)(F)F |

Kanonische SMILES |

CC(C(COC(=O)[O-])(F)F)(F)F |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research presented in the paper "Transesterification of Dialkyl Carbonates with 2,2,3,3-Tetrafluoropropan-1-ol"?

A1: This research paper focuses on a novel method for synthesizing 2,2,3,3-tetrafluoropropyl alkyl carbonates, including methyl 2,2,3,3-tetrafluoropropyl carbonate, through transesterification reactions. [] The study explores the use of various dialkyl carbonates as starting materials and investigates the impact of different catalysts and reaction conditions on the yield and selectivity of the desired product. []

Q2: Could you elaborate on the significance of synthesizing compounds like methyl 2,2,3,3-tetrafluoropropyl carbonate via transesterification reactions?

A2: Transesterification reactions offer several advantages in the synthesis of such carbonates. They are generally considered milder and more environmentally benign compared to other methods, often requiring less harsh reagents and generating fewer byproducts. [] This makes them a more attractive option for industrial-scale production, potentially leading to more sustainable and cost-effective processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.